molecular formula C9H12ClNO B3259606 (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride CAS No. 32151-01-2

(1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride

Cat. No.: B3259606
CAS No.: 32151-01-2
M. Wt: 185.65 g/mol
InChI Key: KNFDUVWKQCDJQM-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral amino alcohol derivative with the molecular formula C₉H₁₂ClNO (CAS: 547740-43-2). Its free base (CAS: 142678-92-0) has a molecular weight of 149.19 g/mol, a density of 1.212 g/cm³, and a boiling point of 297°C . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and industrial applications, such as a chiral intermediate in drug synthesis .

Properties

IUPAC Name

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFDUVWKQCDJQM-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride typically involves the asymmetric reduction of a suitable precursor. One common method includes the reduction of a ketone intermediate using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often involve low temperatures and the use of hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for research and application.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted indanols, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Chiral Drugs

(1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol; hydrochloride serves as a crucial intermediate in the synthesis of various chiral pharmaceuticals. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are essential in drug development due to their differing biological activities.

Case Study : A study demonstrated the use of this compound in synthesizing potent HIV protease inhibitors. The stereochemical configuration of the compound was pivotal in enhancing the efficacy of these inhibitors against viral replication .

Catalytic Reactions

The compound has been employed in catalytic enantioselective reactions, particularly in Diels-Alder reactions. Titanium complexes derived from (1R,2S)-2-aminoindanol have shown significant effectiveness in facilitating these reactions, leading to high yields of desired products with excellent enantiomeric excess .

Building Block for Organic Synthesis

As a versatile building block, (1R,2S)-2-aminoindanol is used in various synthetic pathways to create complex organic molecules. Its ability to participate in multiple reaction types makes it invaluable for chemists aiming to construct intricate molecular architectures.

Data Table: Synthetic Reactions Involving (1R,2S)-2-Aminoindanol

Reaction TypeDescriptionReference
Diels-Alder ReactionsUtilized as a chiral auxiliary in titanium complexesCorey et al., 2007
Lipase-Catalyzed ReactionsEnantioselective transesterification processesMitrochkine et al., 2007
Peptide SynthesisKey intermediate for HIV protease inhibitorsSigma-Aldrich Product Information

Material Science Applications

In material science, (1R,2S)-2-aminoindanol has been explored for its potential role in developing new materials with specific optical or electronic properties due to its unique molecular structure.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Stereoisomeric Variants

Differences in stereochemistry significantly influence physicochemical and biological properties:

  • (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (CAS: 126456-43-7): An enantiomer with reversed configuration at C1 and C2. This isomer may exhibit distinct receptor-binding profiles due to altered spatial orientation .
  • (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol hydrochloride: A diastereomer with both chiral centers in the R configuration. Such variants are critical in asymmetric synthesis, where minor stereochemical changes can drastically alter catalytic efficiency .

Substituted Indenamine Derivatives

  • Synthesized via regioselective Friedel-Crafts acylations, this compound achieves >99% purity .
  • (1R,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol (CAS: 5400-80-6): Substitution of the amino group with bromine reduces basicity and alters reactivity, making it more suited for halogenation-based coupling reactions .

Tetralin and Phenylpropanolamine Analogs

  • 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride (CAS: 103028-83-7): Features a fused bicyclic system (tetralin), increasing molecular rigidity compared to the indenol scaffold. This structural difference impacts binding to aromatic receptors like serotonin transporters .
  • (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS: 255060-27-6): A phenylpropanolamine derivative with a branched chain. The phenyl group enhances π-π stacking interactions, often utilized in decongestants and stimulants .

Physicochemical and Stability Data

Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Feature(s)
(1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol HCl C₉H₁₂ClNO 185.65 297 (free base) High chiral purity, pharmaceutical use
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl C₁₃H₂₀ClN 241.76 N/A Ethyl substituents enhance lipophilicity
(1R,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol C₉H₉BrO 213.07 N/A Bromine substitution for electrophilic reactions

Stability Considerations

  • Temperature Sensitivity: At -20°C, MPPH stability in plasma decreased by 30% over six months, suggesting similar storage challenges for aminoindenol derivatives .
  • Microbial Degradation : E. coli contamination reduces stability in biological samples, necessitating sterile handling .

Biological Activity

(1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol; hydrochloride, also known as (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride, is an organic compound with significant biological activity. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride can be described as follows:

PropertyValue
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Melting Point 117–121 °C
CAS Number 136030-00-7
Appearance White to light beige powder

Pharmacological Effects

Research indicates that (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol; hydrochloride exhibits a range of biological activities:

  • Antidepressant Activity : Studies have suggested that compounds in the indene family may influence neurotransmitter systems associated with mood regulation. The compound's structural similarity to known antidepressants indicates potential efficacy in treating depression.
  • Neuroprotective Effects : Preliminary studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis. This suggests a possible role in neurodegenerative disease management.
  • Antimicrobial Properties : Some derivatives of indenes have demonstrated antimicrobial activity against various pathogens, indicating that (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol could possess similar properties.
  • Analgesic Effects : There are indications that this compound may exhibit analgesic properties, potentially through modulation of pain pathways in the central nervous system.

The biological activity of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol is thought to be mediated through several mechanisms:

  • Receptor Interaction : The compound may act on serotonin and norepinephrine receptors, akin to traditional antidepressants.
  • Antioxidant Activity : By scavenging free radicals and reducing oxidative stress, the compound may enhance cellular resilience against damage.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of (1R,2S)-2-amino derivatives in rodent models. The results indicated a significant reduction in immobility time in the forced swim test compared to control groups, suggesting potential antidepressant properties.

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro studies demonstrated that (1R,2S)-2-amino derivatives could protect neuronal cells from hydrogen peroxide-induced toxicity. The mechanism was attributed to enhanced antioxidant enzyme activity and reduced lipid peroxidation.

Research Findings

Recent literature reviews highlight the diverse applications and ongoing research into the biological activities of indene derivatives:

Study ReferenceFindings
[PMC8945431]Discussed the structural similarities between indenes and established antidepressants.
[ResearchGate]Reported on the neuroprotective effects observed in cellular models exposed to oxidative stress.
[Sigma-Aldrich]Provided insights into the synthesis and characterization of (1R,2S)-aminodihydroindene compounds.

Q & A

Q. What are the key synthetic routes for preparing (1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride, and how can enantiomeric purity be ensured?

The compound is synthesized via chiral resolution or asymmetric catalysis. A common approach involves starting from 1-aminoindan derivatives, with stereochemical control achieved using chiral auxiliaries or enzymes. For example, enantioselective reduction of ketones or enzymatic resolution of racemic mixtures can yield the desired (1R,2S) configuration. Enantiomeric purity is verified using chiral HPLC or polarimetry, while structural confirmation relies on 1^1H/13^{13}C NMR and IR spectroscopy to match literature data for hydroxyl and amine functional groups .

Q. How is the compound characterized spectroscopically, and what key peaks distinguish it from its stereoisomers?

  • NMR : The (1R,2S) configuration produces distinct splitting patterns due to vicinal coupling between the amino and hydroxyl protons. For example, the 1^1H NMR of the (1R,2S) enantiomer shows a doublet of doublets (δ ~3.5–4.0 ppm) for the C1 and C2 protons, differing from the (1S,2R) isomer due to diastereotopic effects.
  • IR : Stretching vibrations at ~3350 cm1^{-1} (N-H) and ~3200 cm1^{-1} (O-H) confirm the presence of amine and hydroxyl groups. Comparative analysis with enantiomers (e.g., (1S,2R)- or (1R,2R)-forms) is critical, as seen in studies on related indanol derivatives .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a chiral building block for synthesizing carbocyclic nucleosides or enzyme inhibitors. For instance, derivatives of 1-aminoindanol are used to develop antiviral agents or modulators of phenylalanine ammonia-lyase (PAL), leveraging its rigid bicyclic structure to enforce stereochemical control in target molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?

Discrepancies in stereochemical data (e.g., conflicting optical rotation values) may arise from impurities or incorrect resolution methods. To resolve this:

  • Perform X-ray crystallography to unambiguously assign the (1R,2S) configuration.
  • Compare experimental specific rotation ([α]D_D) with literature values (e.g., [α]D_D = +47.5 for the (1R,2S) enantiomer in methanol) .
  • Use advanced NMR techniques (e.g., NOESY) to confirm spatial proximity of protons in the indane ring .

Q. What methodological strategies improve the compound’s solubility in biological assays?

The hydrochloride salt enhances aqueous solubility, but aggregation in polar solvents can occur. Strategies include:

  • Using co-solvents (e.g., DMSO:water mixtures) at <5% v/v to avoid denaturation.
  • Derivatizing the hydroxyl group with PEGylated moieties to increase hydrophilicity.
  • Adjusting pH (e.g., 6.5–7.4) to balance ionization of the amine and hydroxyl groups .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining stereointegrity?

  • Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts to achieve >99% enantiomeric excess (ee).
  • Workup : Avoid prolonged heating during HCl salt formation to prevent racemization.
  • Purification : Employ flash chromatography with chiral stationary phases or recrystallization in ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride
Reactant of Route 2
(1R,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.